molecular formula C21H20FNO5 B2357282 4-(2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl)-2-propylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione CAS No. 905430-66-2

4-(2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl)-2-propylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione

Cat. No. B2357282
M. Wt: 385.391
InChI Key: FUIOQWQUOUTFMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl)-2-propylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione” is a derivative of 1,4-benzoxazepines . The seven-membered 1,4-benzoxazepine (1,4-BZOs) scaffold is a versatile pharmacophore that constitutes the integral backbone of a significant proportion of pharmaceutical drugs .


Synthesis Analysis

The synthesis of 1,4-benzoxazepines can be achieved through a highly enantioselective desymmetrization of 3-substituted oxetanes enabled by a confined chiral phosphoric acid . This metal-free process allows effective access to chiral seven-membered 1,4-benzoxazepines with a high degree of enantiocontrol, under mild reaction conditions .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,4-benzoxazepines include a chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes .

Scientific Research Applications

Synthesis and Characterization

Research on related compounds includes the synthesis and characterization of new heterocyclic compounds with potential applications in material science and pharmacology. For instance, the synthesis of new 3-(3-hydroxyphenyl)-4-alkyl-3,4-dihydrobenzo[e][1,3]oxazepine-1,5-dione compounds has been reported, where structural determinations were performed using spectroscopy techniques such as FT-IR, high resolution 1H NMR, and 13C NMR spectroscopy, revealing insights into the molecular structure and conformational behavior of these compounds in solution (Osman, H., Mohammad, A., Yeap, G., & Adam, Farook, 2011).

Photophysical and Biological Activities

Further, studies on the photophysical properties and potential biological activities of structurally similar compounds have been conducted. This includes the investigation of their photostability, fluorescence properties, and antibacterial activities. For example, research on Y-shaped fluorophores with an imidazole core containing crown ether moieties investigated their emission maxima, photostability, and solvent effects, contributing to the understanding of their applications in bioimaging and sensors (Doğru, Ü., Ozturk Urut, G., & Bayramin, D., 2015).

Chemical Reaction Mechanisms

Another area of research focuses on the chemical reaction mechanisms involving compounds with similar structural features, aiming to enhance synthetic methodologies and reaction efficiencies. For example, investigations on the light-induced tetrazole-quinone 1,3-dipolar cycloadditions have provided insights into the microscopic mechanisms of such reactions, which are critical for the development of green synthetic methods and the design of novel compounds for various applications (He, Y., Xu, D.-H., Zhang, Y.-J., Zhang, C., Guo, J., Li, L., & Liang, X., 2021).

Future Directions

The future directions of this compound could involve further exploration of its potential as a TNIK inhibitor, given the role of TNIK in the Wnt/β-catenin pathway and its association with colorectal cancer .

properties

IUPAC Name

4-[2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl]-2-propyl-1,4-benzoxazepine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FNO5/c1-3-6-19-21(26)23(20(25)14-7-4-5-8-18(14)28-19)12-16(24)15-11-13(22)9-10-17(15)27-2/h4-5,7-11,19H,3,6,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUIOQWQUOUTFMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=C(C=CC(=C3)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl)-2-propylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.